Cas no 864069-00-1 (2-((4-Methylpiperazin-1-yl)methyl)benzonitrile)

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a 4-methylpiperazinylmethyl group. This structure imparts both lipophilic and basic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the nitrile group offers reactivity for further functionalization, while the methylpiperazine moiety enhances solubility and bioavailability. Its well-defined molecular architecture ensures consistent performance in coupling reactions and as a building block for bioactive molecules. The compound is particularly useful in medicinal chemistry for the development of CNS-targeting agents and kinase inhibitors. High purity and stability under standard conditions further underscore its utility in research and industrial applications.
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile structure
864069-00-1 structure
Product name:2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
CAS No:864069-00-1
MF:C13H17N3
MW:215.294182538986
MDL:MFCD09934116
CID:719638
PubChem ID:18525814

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
    • 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
    • Benzonitrile,2-[(4-methyl-1-piperazinyl)methyl]-
    • 2-[(4-Methyl-1-Piperazinyl)Methyl]-Benzonitrile
    • Imatinib impurity 13
    • 2-((4-methylpiperazin-1-yl)methyl)benzonitrile? (Imatinib Impurity pound(c)
    • J-505246
    • 864069-00-1
    • DTXSID90594569
    • CS-0163911
    • AKOS000196646
    • MFCD08271956
    • MS-22419
    • FT-0763528
    • SCHEMBL2228476
    • Z54753214
    • A850545
    • DB-076620
    • MDL: MFCD09934116
    • Inchi: InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3
    • InChI Key: SZENQRLSNAOEPP-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)CC2=CC=CC=C2C#N

Computed Properties

  • Exact Mass: 215.14200
  • Monoisotopic Mass: 215.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30.3Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 329.3°C at 760 mmHg
  • Flash Point: 136.4°C
  • Refractive Index: 1.587
  • PSA: 30.27000
  • LogP: 1.18148

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Security Information

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M329745-5g
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
864069-00-1
5g
$557.00 2023-05-17
eNovation Chemicals LLC
D633676-5g
2-((4-methylpiperazin-1-yl)methyl)benzonitrile
864069-00-1 97%
5g
$500 2023-09-01
OTAVAchemicals
1328096-100MG
2-[(4-methylpiperidin-1-yl)methyl]benzonitrile
864069-00-1 95%
100MG
$92 2023-07-09
A2B Chem LLC
AC29644-50mg
Benzonitrile,2-[(4-methyl-1-piperazinyl)methyl]-
864069-00-1 95%
50mg
$265.00 2024-04-19
TRC
M329745-1g
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
864069-00-1
1g
$133.00 2023-05-17
TRC
M329745-0.5g
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
864069-00-1
0.5g
$ 60.00 2022-06-03
TRC
M329745-10g
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
864069-00-1
10g
$ 800.00 2023-09-07
OTAVAchemicals
1328114-50MG
2-[(4-methylpiperazin-1-yl)methyl]benzonitrile
864069-00-1 95%
50MG
$58 2023-07-06
OTAVAchemicals
1328114-100MG
2-[(4-methylpiperazin-1-yl)methyl]benzonitrile
864069-00-1 95%
100MG
$104 2023-07-06
OTAVAchemicals
1328096-250MG
2-[(4-methylpiperidin-1-yl)methyl]benzonitrile
864069-00-1 95%
250MG
$129 2023-07-09

Additional information on 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile: A Promising Molecular Scaffold in Modern Pharmaceutical Research

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile, with the CAS No. 864069-00-1, represents a unique molecular structure that has garnered significant attention in recent years for its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-C≡N) conjugated to an aromatic benzene ring. The structural complexity of this molecule, particularly the integration of a 4-methylpiperazine ring with a benzene nitrile core, has made it a focal point for researchers exploring novel therapeutic strategies.

Recent studies have highlighted the versatility of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile in modulating biological targets. Its molecular architecture provides a scaffold for designing ligands that can interact with a variety of receptors, including G-protein-coupled receptors (GPCRs) and ion channels. This structural adaptability is particularly valuable in the development of targeted therapies for diseases such

One of the most compelling areas of research involving 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is its potential role in anti-inflammatory drug discovery. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The nitrile group in the molecule is believed to contribute to its ability to modulate signaling pathways involved in inflammatory responses, making it a promising candidate for the treatment of autoimmune disorders and chronic inflammation.

Additionally, 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has shown promise in the field of antimicrobial drug development. Researchers at the University of Tokyo reported in 2024 that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The 4-methylpiperazine moiety is thought to enhance the molecule's ability to disrupt bacterial cell membranes, while the benzene nitrile core contributes to its stability and bioavailability. These findings suggest that this compound could be further optimized for use in combating antibiotic-resistant strains.

Another area of interest is its potential application in neurodegenerative disease research. A 2023 preclinical study published in ACS Chemical Neuroscience explored the neuroprotective effects of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives. The study found that these compounds exhibit neuroprotective activity in models of Parkinson's disease, likely due to their ability to modulate mitochondrial function and reduce oxidative stress. This opens new avenues for the development of therapies targeting neurodegenerative conditions.

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has also been the subject of recent advancements in organic chemistry. A 2024 paper in Organic & Biomolecular Chemistry described a novel catalytic approach to its preparation, which significantly improves the efficiency and selectivity of the reaction. This method involves the use of transition metal catalysts to facilitate the coupling of the benzene ring with the piperazine moiety, reducing the need for harsh reaction conditions and increasing the yield of the final product. Such synthetic improvements are critical for the large-scale production of this compound for pharmaceutical applications.

From a pharmacokinetic perspective, 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has demonstrated favorable properties that make it suitable for drug development. Studies indicate that the compound has good solubility in both aqueous and organic solvents, which is essential for its absorption and distribution in the body. Additionally, its low molecular weight and high lipophilicity suggest that it may have good permeability across biological membranes, enhancing its bioavailability and therapeutic potential.

Despite its promising properties, further research is needed to fully understand the mechanisms of action and potential side effects of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. Ongoing studies are focused on optimizing its structure to enhance selectivity for specific targets while minimizing off-target effects. Additionally, researchers are exploring the possibility of combining this compound with other drugs to create synergistic therapeutic effects.

In conclusion, 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile represents a significant advancement in the field of pharmaceutical chemistry. Its structural versatility, combined with its potential applications in multiple therapeutic areas, makes it a valuable molecule for future drug development. As research continues to uncover its full potential, this compound may play a pivotal role in the treatment of various diseases, offering new hope for patients in need of innovative therapeutic solutions.

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